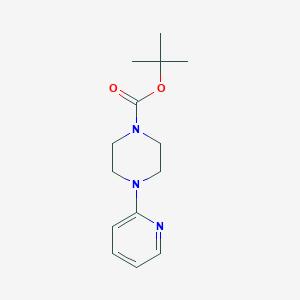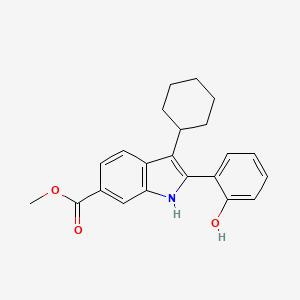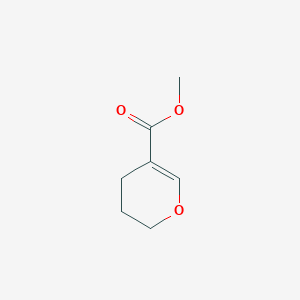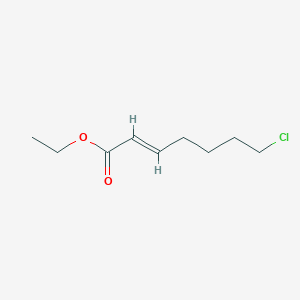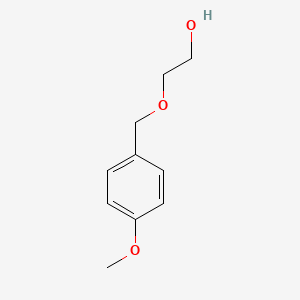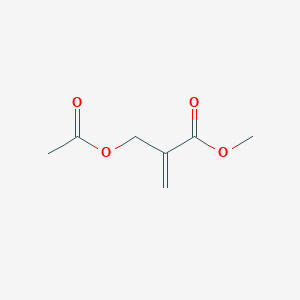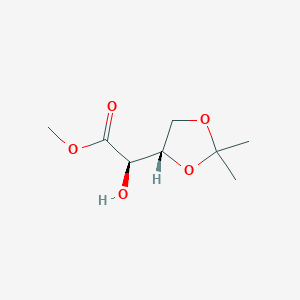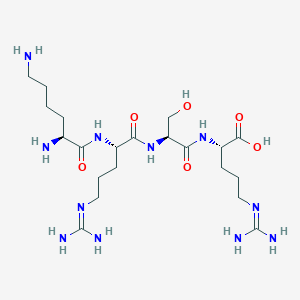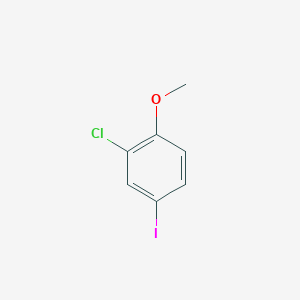
1,3-Dibromonaphthalene
Descripción general
Descripción
1,3-Dibromonaphthalene is an organic compound derived from naphthalene, characterized by the presence of two bromine atoms at the 1 and 3 positions on the naphthalene ring. This compound is of significant interest in synthetic chemistry due to its utility as an intermediate in the preparation of various functionalized naphthalene derivatives.
Aplicaciones Científicas De Investigación
1,3-Dibromonaphthalene has several applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of various functionalized naphthalene derivatives, which are important in organic synthesis and materials science.
Biology: The compound is used in the study of biological systems and the development of biologically active molecules.
Medicine: It is involved in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: This compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
Target of Action
1,3-Dibromonaphthalene is a brominated derivative of naphthalene . It is primarily used as an intermediate in the industrial and laboratory preparation of hydroxy, amine, ether, nitrile, alkyl, organic acid, and organometallic derivatives of naphthalenes . It is also increasingly important as a triplet excitation acceptor with useful phosphorescence properties .
Mode of Action
The mode of action of this compound is primarily through its interaction with naphthalene. The compound is formed through the photobromination of naphthalene with molecular bromine . This process gives only one stereoisomer, α,2β,3α,4β-tetrabromo-1,2,3,4-tetrahydronaphthalene . This tetrabromide then undergoes dehydrobromination to form this compound .
Biochemical Pathways
The biochemical pathways involved in the formation of this compound are primarily the bromination and dehydrobromination reactions . These reactions involve the addition of bromine to naphthalene and the subsequent removal of hydrogen bromide .
Result of Action
The result of the action of this compound is the formation of a brominated naphthalene derivative . This compound is a key intermediate in the synthesis of various naphthalene derivatives . It also exhibits phosphorescence properties, making it useful in certain applications .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and light. The bromination of naphthalene is performed under irradiation using an internal type irradiation apparatus below 10°C . This suggests that the reaction is sensitive to both light and temperature conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dibromonaphthalene can be synthesized through the bromination of naphthalene. One efficient method involves the photobromination of naphthalene with molecular bromine, resulting in the formation of α,2β,3α,4β-tetrabromo-1,2,3,4-tetrahydronaphthalene. This intermediate undergoes dehydrobromination to yield this compound with an 88% yield .
Industrial Production Methods
In industrial settings, the bromination process is typically carried out in a solvent such as carbon tetrachloride, with the reaction mixture being irradiated using a photochemical reaction apparatus at temperatures below 10°C. The resulting product is then crystallized from a solvent mixture such as dichloromethane and hexane to obtain pure this compound .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dibromonaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other functional groups through metal-mediated coupling reactions or direct substitution reactions.
Reduction Reactions: The compound can be reduced to form naphthalene or other partially brominated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of naphthoquinones or other oxygenated derivatives.
Common Reagents and Conditions
Substitution: Common reagents include organometallic reagents such as Grignard reagents or organolithium compounds.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are typically employed.
Major Products
Substitution: Functionalized naphthalene derivatives such as hydroxy, amine, ether, nitrile, and alkyl derivatives.
Reduction: Naphthalene or partially brominated naphthalene derivatives.
Oxidation: Naphthoquinones and other oxygenated naphthalene derivatives.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Dibromonaphthalene
- 2,3-Dibromonaphthalene
- 1,5-Dibromonaphthalene
Comparison
1,3-Dibromonaphthalene is unique due to its specific bromination pattern, which influences its reactivity and the types of derivatives that can be synthesized from it. Compared to other dibromonaphthalene isomers, this compound has a higher dipole moment and a more favorable formation pathway, making it a preferred intermediate in certain synthetic routes .
Propiedades
IUPAC Name |
1,3-dibromonaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXXDEDLMJFARFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60472507 | |
| Record name | 1,3-dibromonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52358-73-3 | |
| Record name | 1,3-dibromonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60472507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-Butyl 2-oxo-1H-imidazo[4,5-b]pyridine-3(2H)-carboxylate](/img/structure/B1599817.png)
